molecular formula C10H4BrCl3N2 B2354259 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine CAS No. 1551566-32-5

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine

Cat. No.: B2354259
CAS No.: 1551566-32-5
M. Wt: 338.41
InChI Key: LGXLUWNKIMWYGZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is a chemical compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a dichloropyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

The primary target of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapses . The excess acetylcholine can cause continuous stimulation of the muscles, glands, and central nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in transmitting signals in the nervous system . By inhibiting acetylcholinesterase, the compound disrupts this pathway, leading to overstimulation of the nerves and muscles .

Pharmacokinetics

It’s known that the compound can be metabolized into 4-bromo-2-chlorophenol through abiotic or enzymatic hydrolysis .

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to a range of effects. These include overstimulation of the muscles and nerves, which can cause symptoms such as muscle weakness, twitching, and paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation is a major transformation pathway for related compounds, particularly on the surface of water where solar irradiation is abundant . Additionally, certain microbes can adapt to the presence of these compounds and use them as carbon and energy sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, which is then used as a starting material . The bromination reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride at room temperature . The resulting 4-bromo-2-chlorophenol is then subjected to further reactions to introduce the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction conditions helps in minimizing by-products and enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has several applications in scientific research:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile building block for constructing various chemical entities.

    Medicinal Chemistry: Researchers investigate the compound for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dichloropyrimidine moiety, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its analogs. Its ability to participate in diverse reactions, such as nucleophilic substitution and coupling reactions, further enhances its utility in synthetic chemistry.

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXLUWNKIMWYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551566-32-5
Record name 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine
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